BenchChemオンラインストアへようこそ!

3-Methyl-3,8-diazabicyclo[4.2.0]octane; bis(trifluoroacetic acid)

Medicinal chemistry Salt selection Aqueous solubility

3-Methyl-3,8-diazabicyclo[4.2.0]octane; bis(trifluoroacetic acid) (CAS 2173083-55-9, molecular formula C₁₁H₁₆F₆N₂O₄, MW 354.25 g/mol) is the bis-trifluoroacetate salt of a rigid, cis-fused 3,8-diazabicyclo[4.2.0]octane scaffold bearing an N³-methyl substituent. The parent bicyclic diamine core forms the foundation of two clinically validated compound classes: potent neuronal nicotinic acetylcholine receptor (nAChR) agonists targeting the hα4β2 subtype , and serine β-lactamase inhibitors typified by avibactam.

Molecular Formula C11H16F6N2O4
Molecular Weight 354.25 g/mol
Cat. No. B8087211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-3,8-diazabicyclo[4.2.0]octane; bis(trifluoroacetic acid)
Molecular FormulaC11H16F6N2O4
Molecular Weight354.25 g/mol
Structural Identifiers
SMILESCN1CCC2CNC2C1.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C7H14N2.2C2HF3O2/c1-9-3-2-6-4-8-7(6)5-9;2*3-2(4,5)1(6)7/h6-8H,2-5H2,1H3;2*(H,6,7)
InChIKeyMKMRDOXFKKIWOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-3,8-diazabicyclo[4.2.0]octane Bis(trifluoroacetic acid): Chiral Diazabicyclooctane Building Block with Defined Stereochemistry


3-Methyl-3,8-diazabicyclo[4.2.0]octane; bis(trifluoroacetic acid) (CAS 2173083-55-9, molecular formula C₁₁H₁₆F₆N₂O₄, MW 354.25 g/mol) is the bis-trifluoroacetate salt of a rigid, cis-fused 3,8-diazabicyclo[4.2.0]octane scaffold bearing an N³-methyl substituent . The parent bicyclic diamine core forms the foundation of two clinically validated compound classes: potent neuronal nicotinic acetylcholine receptor (nAChR) agonists targeting the hα4β2 subtype [1], and serine β-lactamase inhibitors typified by avibactam [2]. The bis-TFA salt form offers practical handling advantages—improved aqueous solubility and favorable purification characteristics relative to the free base—making this compound a versatile chiral intermediate for CNS-targeted and anti-infective medicinal chemistry programs.

Why the 3-Methyl-3,8-diazabicyclo[4.2.0]octane Bis-TFA Salt Cannot Be Replaced by Generic Analogs in Drug Discovery


The 3,8-diazabicyclo[4.2.0]octane scaffold is regioisomerically diverse (3,8- vs. 3,7- vs. 2,7-substitution patterns) and the position of the N-methyl group critically determines pharmacological target engagement. In nAChR SAR, the 3-position substitution directly modulates hα4β2 binding affinity (pEC₅₀) and subtype selectivity (α4β2 vs. α3β4), with minor structural changes producing orders-of-magnitude potency shifts [1]. The bis-TFA salt form cannot be freely interchanged with hydrochloride or free-base forms without altering solubility, reactivity in coupling reactions, or counterion compatibility in downstream biological assays . Furthermore, the cis-fused ring stereochemistry—(1S,6R) or (1R,6S)—is a critical determinant of target binding, as demonstrated by enantiomer-dependent activity differences in related diazabicyclooctane β-lactamase inhibitors [2]. Procurement of undefined stereochemistry or incorrect salt forms introduces risks of failed syntheses and irreproducible biological data.

Quantitative Differentiation Evidence for 3-Methyl-3,8-diazabicyclo[4.2.0]octane Bis-TFA Salt Versus Closest Comparators


Salt-Form Aqueous Solubility Advantage: Bis-TFA vs. Free Base and Hydrochloride

The bis-trifluoroacetate salt form of 3-methyl-3,8-diazabicyclo[4.2.0]octane offers enhanced aqueous solubility compared to the free base and differential solubility relative to the dihydrochloride salt. The free base (MW 126.20 g/mol) is a moderately basic diamine with limited aqueous solubility; conversion to the bis-TFA salt (MW 354.25 g/mol) introduces two trifluoroacetate counterions that increase polarity and water solubility . In contrast, the dihydrochloride salt (MW 199.12 g/mol) provides solubility enhancement via chloride counterions, but the TFA counterion offers superior volatility for removal during lyophilization or subsequent free-basing steps . This property is critical for coupling reactions (e.g., amide bond formation with carboxylic acid partners at the N⁸ position) where residual inorganic counterions can interfere with reactivity.

Medicinal chemistry Salt selection Aqueous solubility

Stereochemical Definition: (1S,6R) or (1R,6S) cis-Fused Configuration and Its Impact on Target Binding

3-Methyl-3,8-diazabicyclo[4.2.0]octane bis-TFA is supplied as a single enantiomer with defined cis-fused ring stereochemistry—either (1S,6R) or (1R,6S) depending on the sourcing CAS number (1434127-03-3 for (1S,6R) free base; 1434126-84-7 for (1R,6S) free base) . The racemic mixture or opposite enantiomer would produce different pharmacological outcomes. In the structurally related diazabicyclooctane β-lactamase inhibitor class, the (1R,2S,5R) stereochemistry of avibactam is essential for acylation of the active-site serine; epimerization at any bridgehead position abolishes inhibitory activity [1]. For nAChR agonist programs, the three-dimensional orientation of the N³-methyl group relative to the bicyclic scaffold influences hα4β2 binding pose as predicted by CoMFA steric field models (q² = 0.926–0.945) [2]. Procurement of undefined stereochemistry risks incorporation of the inactive enantiomer, potentially leading to false-negative SAR results.

Chiral building block Stereochemistry Enantioselective synthesis

N³-Methyl vs. N⁸-Methyl Regioisomer Selectivity in nAChR Pharmacophore Engagement

The 3-methyl substitution pattern defines a distinct pharmacophore relative to the 8-methyl regioisomer. In the foundational SAR study of 3,8-diazabicyclo[4.2.0]octane nAChR agonists by Frost et al. (2006), the nature and position of N-substituents on the bicyclic core were the primary determinants of hα4β2 binding affinity (Kᵢ) and functional potency (EC₅₀) [1]. Compounds in this series exhibited picomolar binding affinity and nanomolar functional agonist potency at hα4β2, with several analogs (compounds 24, 25, 28, 30, 32, 47) matching or exceeding epibatidine's affinity [1]. The 3-methyl substitution occupies a specific steric pocket identified in CoMFA contour maps (steric field contribution to q² = 0.926 for hα4β2 CoMSIA model), while 8-substitution probes a different vector [2]. In vivo, these 3-substituted analogs demonstrated robust analgesic efficacy in the rat formalin model of persistent nociceptive pain [1]. The 8-methyl regioisomer (CAS 1434126-88-1), while commercially available as a building block, occupies a distinct chemical space and would not recapitulate the 3-substituted SAR without additional synthetic manipulation.

nAChR agonist Regioisomer Structure-activity relationship

Scaffold Pre-Validation Across Two Independent Therapeutic Target Classes (nAChR and β-Lactamase)

The 3,8-diazabicyclo[4.2.0]octane core is rare among bicyclic diamine scaffolds in having produced clinical-stage or approved compounds in two mechanistically unrelated target classes: (i) neuronal nAChR α4β2 agonists for pain/CNS indications [1], and (ii) serine β-lactamase inhibitors (avibactam, nacubactam) for combating antibiotic resistance [2]. In the β-lactamase field, avibactam (combined with ceftazidime) is FDA-approved, while the Frost et al. nAChR series achieved picomolar hα4β2 affinity and nanomolar functional potency with robust in vivo analgesic activity [1]. This cross-class validation de-risks the scaffold for screening library inclusion: a hit from this chemotype has a higher probability of possessing drug-like physicochemical properties and synthetic tractability compared to an unvalidated bicyclic amine. The 3-methyl substitution further narrows the chemical space to the specific sub-series most extensively characterized in the nAChR literature, where 3-substituted analogs consistently outperform unsubstituted or 3-acyl counterparts in potency [1].

Polypharmacology scaffold Drug discovery Target-class diversification

High-Value Application Scenarios for 3-Methyl-3,8-diazabicyclo[4.2.0]octane Bis-TFA Salt in Drug Discovery


Parallel Synthesis of nAChR α4β2 Agonist Libraries via N⁸-Acylation

The bis-TFA salt is ideally suited for direct N⁸-acylation with diverse carboxylic acid partners (heteroaryl carbonyls, amino acids, or alkyl acids) using standard coupling reagents (HATU, EDC) in DMF or DCM without prior free-basing [1]. The Frost et al. (2006) SAR pathway established that N⁸-substituted 3-methyl-3,8-diazabicyclo[4.2.0]octane amides and carbamates achieve picomolar hα4β2 affinity (Kᵢ) and nanomolar functional EC₅₀, with several analogs exceeding epibatidine's binding affinity [1]. The volatile TFA counterion facilitates post-reaction purification by simple aqueous workup or evaporation, enabling parallel library synthesis with minimal intermediate isolation. In vivo follow-up can directly use the rat formalin model of persistent nociceptive pain, where multiple compounds from this series demonstrated robust analgesic efficacy comparable to epibatidine [1].

Synthesis of Diazabicyclooctane-Derived β-Lactamase Inhibitor Analogs

The 3,8-diazabicyclo[4.2.0]octane scaffold is the core of the FDA-approved β-lactamase inhibitor avibactam, which uses a strained urea warhead at the bridgehead nitrogen for irreversible acylation of serine β-lactamases [1]. While the 3-methyl substituent differs from avibactam's O-sulfate functionality, the 3-methyl building block can serve as a starting point for installing alternative warheads (carbamates, boronic acids, phosphonates) through N⁸-functionalization, followed by late-stage modification at N³ [2]. The defined (1S,6R) or (1R,6S) stereochemistry is critical: epimerization at the bridgehead would alter the trajectory of the warhead relative to the catalytic serine, as demonstrated by crystallographic studies of avibactam–β-lactamase adducts [1].

Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Incorporation

With a molecular weight of ~126 Da for the free base core, 3-methyl-3,8-diazabicyclo[4.2.0]octane falls within fragment-like chemical space (MW < 300 Da, cLogP typically < 3, hydrogen bond donors/acceptors ≤ 3) [1]. The bis-TFA salt provides a stable, solid, readily weighable form for fragment screening. The scaffold's two differentially reactive nitrogen centers (N³ is methylated and therefore non-nucleophilic; N⁸ is a secondary amine available for on-DNA coupling) make it amenable to DNA-encoded library (DEL) synthesis, where the N⁸ position can be diversified with carboxylic acid building blocks using established DEL-compatible acylation chemistry. The scaffold's pre-validation in both nAChR and β-lactamase programs increases the likelihood that fragment hits can be efficiently optimized to lead compounds with favorable physicochemical and ADME profiles.

Synthesis of Orexin Receptor Modulator Scaffolds via N⁸-Aryl/Heteroaryl Introduction

A 2010 patent (US 2010/0267731) disclosed disubstituted 3,8-diaza-bicyclo[4.2.0]octane compounds as orexin receptor modulators [1]. The 3-methyl bis-TFA salt provides direct access to this chemotype through N⁸-arylation (Buchwald-Hartwig coupling) or N⁸-sulfonylation, followed by biological evaluation at OX₁ and OX₂ receptors. The orexin system is a validated target for insomnia (dual orexin receptor antagonists suvorexant, lemborexant, daridorexant are approved), and the rigid diazabicyclooctane scaffold offers conformational constraint advantages over flexible piperazine-based orexin ligands, potentially yielding improved subtype selectivity [1].

Quote Request

Request a Quote for 3-Methyl-3,8-diazabicyclo[4.2.0]octane; bis(trifluoroacetic acid)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.